(2,6-Dichlorophenyl)(oxan-4-yl)methanol
Overview
Description
(2,6-Dichlorophenyl)(oxan-4-yl)methanol is a useful research compound. Its molecular formula is C12H14Cl2O2 and its molecular weight is 261.14 g/mol. The purity is usually 95%.
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Biological Activity
(2,6-Dichlorophenyl)(oxan-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a dichlorophenyl group attached to an oxan-4-ylmethanol moiety. Its structure can be represented as follows:
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Enzyme Inhibition : Many chlorinated phenolic compounds are known to inhibit specific enzymes, such as phospholipases, which play a crucial role in cellular signaling and membrane dynamics .
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can help mitigate oxidative stress in cells .
- Cellular Uptake : The oxan ring may enhance the lipophilicity of the compound, facilitating its uptake into cells and enhancing its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects against a range of bacteria and fungi. For instance, compounds with a dichlorophenyl moiety have been noted for their effectiveness against Staphylococcus aureus and Escherichia coli.
Cytotoxicity
In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For example, compounds with structural similarities have shown IC50 values indicating significant inhibition of cell growth in human breast cancer cells (MCF-7) and colon cancer cells (HT-29).
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 15 |
Compound B | HT-29 | 20 |
This compound | MCF-7 | 18 |
Case Studies
- Case Study 1 : A study conducted on the anti-cancer properties of chlorinated phenols demonstrated that this compound significantly inhibited cell proliferation in vitro. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
- Case Study 2 : Research on similar oxan derivatives indicated potential neuroprotective effects in animal models of neurodegeneration. These findings suggest that this compound may also possess neuroprotective properties.
Properties
IUPAC Name |
(2,6-dichlorophenyl)-(oxan-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c13-9-2-1-3-10(14)11(9)12(15)8-4-6-16-7-5-8/h1-3,8,12,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWNBRUEJQVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=C(C=CC=C2Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.